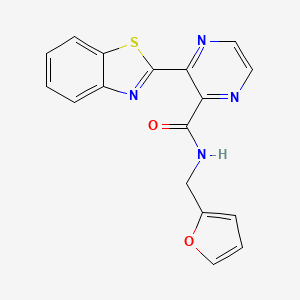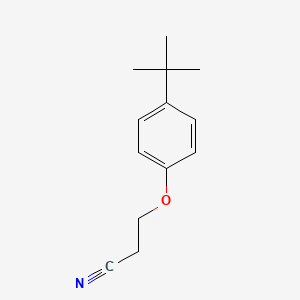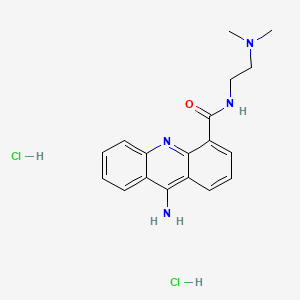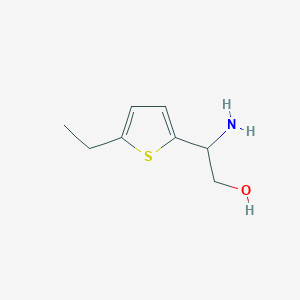
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, a furan ring, and a pyrazine ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrazine Ring: This involves the condensation of a 1,2-diamine with a diketone.
Coupling Reactions: The benzothiazole and pyrazine rings are then coupled using a suitable linker, such as a carboxamide group.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction with a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, converting it to a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
- The unique combination of benzothiazole, furan, and pyrazine rings in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C17H12N4O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2S/c22-16(20-10-11-4-3-9-23-11)14-15(19-8-7-18-14)17-21-12-5-1-2-6-13(12)24-17/h1-9H,10H2,(H,20,22) |
InChI Key |
BUJVEOVOMIAVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)
![5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)

![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)


![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)
